Mavatrep

TRPV1 Pain Pharmacology

Procure Mavatrep (JNJ-39439335) as the only TRPV1 antagonist with demonstrated clinical analgesic efficacy in a controlled OA pain trial. Its ultra-long terminal half-life (68-130 h) enables once-daily dosing, while a clean CYP profile (IC50 >25 μM for 3A4, 1A2, 2D6) ensures low DDI risk for co-administration studies. Ideal as a benchmark positive control or for chronic pain models where sustained target engagement is critical.

Molecular Formula C25H21F3N2O
Molecular Weight 422.4 g/mol
CAS No. 956274-94-5
Cat. No. B1676220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMavatrep
CAS956274-94-5
Synonyms2-(2-(2-(2-(4-trifluoromethylphenyl)vinyl)-1H-benzimidazol-5-yl)phenyl)propan-2-ol
mavatrep
Molecular FormulaC25H21F3N2O
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)C=CC4=CC=C(C=C4)C(F)(F)F)O
InChIInChI=1S/C25H21F3N2O/c1-24(2,31)20-6-4-3-5-19(20)17-10-13-21-22(15-17)30-23(29-21)14-9-16-7-11-18(12-8-16)25(26,27)28/h3-15,31H,1-2H3,(H,29,30)/b14-9+
InChIKeyORDHXXHTBUZRCN-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mavatrep (JNJ-39439335, CAS 956274-94-5): Orally Bioavailable TRPV1 Antagonist with Validated Clinical Pharmacodynamics in Pain Models


Mavatrep (JNJ-39439335) is an orally active, competitive antagonist of the transient receptor potential vanilloid subtype 1 (TRPV1) channel [1]. It is a small molecule (C25H21F3N2O; MW 422.44) that selectively binds to human TRPV1 with high affinity (Ki=6.5 nM) and antagonizes capsaicin-induced calcium influx (IC50=4.6 nM) [1]. Mavatrep has undergone Phase I/II clinical evaluation for pain indications, including osteoarthritis of the knee, demonstrating proof of pharmacology and an analgesic efficacy signal [2].

Why Mavatrep (JNJ-39439335) Cannot Be Readily Substituted by Other TRPV1 Antagonists in Research and Development


Despite sharing a common molecular target, TRPV1 antagonists exhibit profound divergence in functional selectivity, pharmacokinetic profiles, and clinical translatability. Unlike modality-selective antagonists that spare heat/pH pathways (e.g., NEO6860) or ultra-potent agents with short half-lives (e.g., AMG517), Mavatrep uniquely combines non-modality-selective TRPV1 blockade with an exceptionally long terminal half-life (68-130 hours) and a favorable CYP inhibition profile [1][2]. Direct head-to-head clinical data are absent, but cross-study comparisons reveal that Mavatrep is the only TRPV1 antagonist to date that has demonstrated statistically significant analgesic efficacy versus placebo in a controlled OA pain trial, while NEO6860 failed to do so [3]. These differentiated features directly impact dosing frequency, thermoregulatory AE management, and the feasibility of chronic pain model studies, making generic substitution scientifically unjustified.

Mavatrep (JNJ-39439335): Quantitative Differentiation Evidence vs. TRPV1 Antagonist Comparators


Comparative In Vitro Potency and Functional Antagonism of Mavatrep vs. SB-705498 and AMG517

Mavatrep binds hTRPV1 with Ki=6.5 nM (binding assay) and inhibits capsaicin-induced Ca2+ influx with IC50=4.6 nM (functional assay) [1]. In contrast, SB-705498 is more potent in functional assays (capsaicin IC50=3 nM, acid IC50=0.1 nM, heat IC50=6 nM) [2], while AMG517 is the most potent (capsaicin IC50=0.76 nM, proton IC50=0.62 nM, heat IC50=1.3 nM) . However, Mavatrep's moderate potency is coupled with a uniquely long half-life and favorable CYP profile, unlike the ultra-potent AMG517 which exhibited dose-limiting hyperthermia in clinical trials [3].

TRPV1 Pain Pharmacology

Clinical Analgesic Efficacy: Mavatrep vs. NEO6860 in Osteoarthritis Pain

In a randomized, crossover Phase Ib study (n=33) in knee OA patients, a single 50 mg dose of Mavatrep demonstrated statistically significant reduction in stair-climbing pain (4-h SPID LSM difference vs. placebo: 1.5; p=0.005) and improved WOMAC pain scores on days 2 (p=0.049) and 7 (p=0.041) [1]. In contrast, a Phase II study of the modality-selective TRPV1 antagonist NEO6860 (500 mg BID) failed to show a statistically significant analgesic effect vs. placebo in OA patients, with only a non-significant trend observed [2]. This cross-study comparison highlights Mavatrep's unique demonstration of robust clinical analgesic efficacy among TRPV1 antagonists.

Osteoarthritis Pain Clinical Trial

Pharmacokinetic Differentiation: Mavatrep's Ultra-Long Half-Life and Favorable CYP Profile vs. Class

Mavatrep exhibits an exceptionally long terminal elimination half-life (t1/2) of 68-130 hours in humans, with steady-state reached by Day 14 of once-daily dosing [1]. This is substantially longer than many other TRPV1 antagonists (e.g., AMG517 t1/2 ~3-6h, SB-705498 t1/2 ~8-12h). Crucially, Mavatrep demonstrates minimal inhibition of major CYP isoforms (3A4, 1A2, 2D6) with IC50 >25 μM [2], whereas early TRPV1 antagonists like AMG517 showed significant CYP inhibition (e.g., CYP3A4 IC50 ~1-2 μM) [3], raising drug-drug interaction concerns.

Pharmacokinetics Drug Development CYP Inhibition

Optimal Research and Industrial Use Cases for Mavatrep (JNJ-39439335) Based on Differentiated Evidence


Chronic Inflammatory or Osteoarthritis Pain Models Requiring Sustained Target Engagement

Mavatrep's ultra-long half-life (68-130 h) and once-daily dosing profile make it ideal for preclinical and clinical studies modeling chronic pain conditions (e.g., OA, inflammatory pain) where sustained TRPV1 antagonism is required. Its clinical efficacy signal in knee OA patients (p=0.005 for stair-climbing pain) provides translational confidence [1].

Polypharmacy Studies and Drug-Drug Interaction (DDI) Assessments

With IC50 >25 μM for CYP3A4, 1A2, and 2D6, Mavatrep is a preferred TRPV1 antagonist for studies involving co-administered drugs metabolized by these pathways [2]. This low DDI risk profile differentiates it from earlier-generation TRPV1 antagonists that showed significant CYP inhibition.

Benchmarking and Reference Standard for TRPV1 Antagonist Analgesic Efficacy

As the only TRPV1 antagonist to date demonstrating statistically significant analgesic efficacy versus placebo in a controlled OA trial (WOMAC pain p=0.049 day 2, p=0.041 day 7), Mavatrep serves as a critical positive control or benchmark compound for developing novel TRPV1-targeted analgesics [3].

Pharmacodynamic Studies of Thermal Pain Modulation

Mavatrep produces clear, dose-dependent increases in heat pain detection threshold and tolerance, with complete blockade of capsaicin-induced flare at 50 mg for 144 hours [4]. This robust and sustained PD effect makes it suitable for mechanistic studies of TRPV1-mediated thermal nociception.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mavatrep

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.